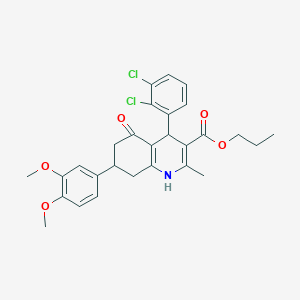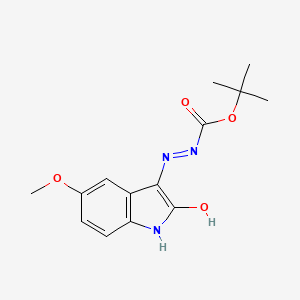
Propyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロピルは、複数の芳香環と官能基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロピルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、コアのヘキサヒドロキノリン構造の調製から始まり、続いて求電子置換反応によってジクロロフェニル基とジメトキシフェニル基が導入されます。最後のステップでは、エステル化によってプロピルエステル基が導入されます。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるための反応条件の最適化が含まれる場合があります。これには、温度、圧力、および反応を促進するための触媒の使用の制御が含まれます。連続フロー反応器と自動合成システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロピルは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、酸化されてキノリン誘導体になります。
還元: 還元反応は、ジヒドロキノリン誘導体の形成につながる可能性があります。
置換: 求電子置換反応と求核置換反応により、芳香環が修飾される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬が制御された条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまなキノリンとジヒドロキノリン誘導体が含まれます。これらの誘導体は、使用される特定の反応条件と試薬に応じて、さまざまな官能基が結合している可能性があります。
科学研究への応用
4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロピルには、いくつかの科学研究への応用があります。
化学: 複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物学的活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に活用されています。
科学的研究の応用
Propyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロピルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節することで、さまざまな生物学的効果を引き起こす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸
- 4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-テトラヒドロキノリン-3-カルボン酸
独自性
4-(2,3-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロピルは、官能基と構造的特徴の特定の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
- 4-(2,3-Dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-(2,3-Dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate
Uniqueness
Propyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C28H29Cl2NO5 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC名 |
propyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29Cl2NO5/c1-5-11-36-28(33)24-15(2)31-20-12-17(16-9-10-22(34-3)23(14-16)35-4)13-21(32)26(20)25(24)18-7-6-8-19(29)27(18)30/h6-10,14,17,25,31H,5,11-13H2,1-4H3 |
InChIキー |
QSLLQORRIJHYMV-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630395.png)
![4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11630401.png)
![ethyl [(5E)-5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11630410.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630419.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)

![2-[(5Z)-5-(1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11630438.png)
![ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630440.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11630460.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11630464.png)
![(6Z)-5-imino-3-phenyl-6-[(2E)-3-phenylprop-2-en-1-ylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630471.png)
